![molecular formula C14H23NO3 B5206372 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5206372.png)
2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic applications. This compound was first synthesized in 2012 and has been extensively studied since then.
Aplicaciones Científicas De Investigación
2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol has been studied for its potential therapeutic applications in various medical conditions, including chronic pain, anxiety, and depression. It has also been investigated for its anti-inflammatory and neuroprotective properties. In addition, 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol has been used in the development of new drugs for the treatment of cancer and other diseases.
Mecanismo De Acción
2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain perception, appetite, and mood. By activating these receptors, 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol can modulate the release of neurotransmitters and other signaling molecules, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol has been shown to have several biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. It can also modulate the release of cytokines and other immune system components, leading to its potential use in the treatment of autoimmune diseases. However, further research is needed to fully understand the biochemical and physiological effects of 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of endocannabinoid signaling in various physiological processes. However, one of the limitations of using 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol is its potential toxicity and adverse effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol. One area of research is the development of new drugs based on the structure of 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol for the treatment of various medical conditions. Another area of research is the investigation of the long-term effects of 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol on the endocannabinoid system and other physiological processes. In addition, the development of new methods for the synthesis and purification of 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol can lead to its wider use in scientific research.
Métodos De Síntesis
The synthesis of 2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol involves the reaction of 2-(methylamino)ethanol with 2-(4-methylphenoxy)ethyl chloride, followed by the reaction with 2-(2-chloroethyl)oxirane. The final product is obtained by the reaction of the intermediate with sodium hydroxide. The purity of the compound can be improved by recrystallization from methanol.
Propiedades
IUPAC Name |
2-[methyl-[2-[2-(4-methylphenoxy)ethoxy]ethyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13-3-5-14(6-4-13)18-12-11-17-10-8-15(2)7-9-16/h3-6,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICJNUBBLXTUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCN(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-[2-[2-(4-methylphenoxy)ethoxy]ethyl]amino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

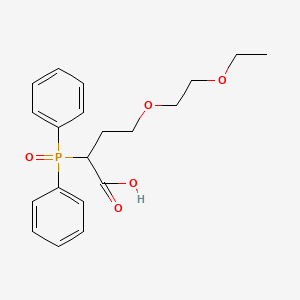
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5206307.png)
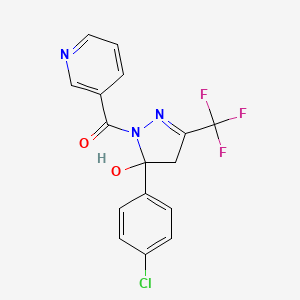
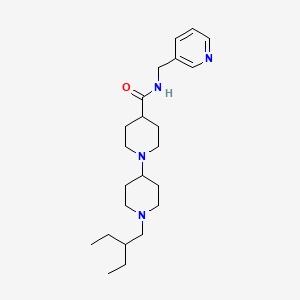
![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206327.png)
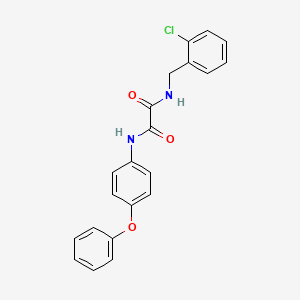
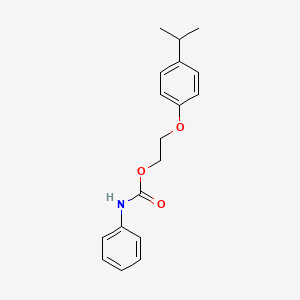

![7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5206354.png)

![ethyl 2-[(N-butyl-N-ethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5206382.png)
![methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5206386.png)
![2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5206391.png)
![7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5206393.png)